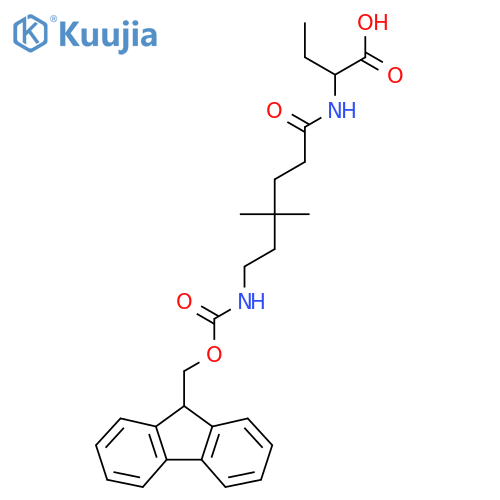Cas no 2171681-79-9 (2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidobutanoic acid)

2171681-79-9 structure
商品名:2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidobutanoic acid
2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidobutanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidobutanoic acid
- 2171681-79-9
- 2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]butanoic acid
- EN300-1506608
-
- インチ: 1S/C27H34N2O5/c1-4-23(25(31)32)29-24(30)13-14-27(2,3)15-16-28-26(33)34-17-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,22-23H,4,13-17H2,1-3H3,(H,28,33)(H,29,30)(H,31,32)
- InChIKey: ZSXARMFSWFCWKL-UHFFFAOYSA-N
- ほほえんだ: O(C(NCCC(C)(C)CCC(NC(C(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 466.24677219g/mol
- どういたいしつりょう: 466.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 12
- 複雑さ: 687
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 105Ų
2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidobutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1506608-1.0g |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]butanoic acid |
2171681-79-9 | 1g |
$0.0 | 2023-06-05 | ||
| Enamine | EN300-1506608-2500mg |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]butanoic acid |
2171681-79-9 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1506608-5000mg |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]butanoic acid |
2171681-79-9 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1506608-1000mg |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]butanoic acid |
2171681-79-9 | 1000mg |
$3368.0 | 2023-09-27 | ||
| Enamine | EN300-1506608-100mg |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]butanoic acid |
2171681-79-9 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1506608-250mg |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]butanoic acid |
2171681-79-9 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1506608-10000mg |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]butanoic acid |
2171681-79-9 | 10000mg |
$14487.0 | 2023-09-27 | ||
| Enamine | EN300-1506608-500mg |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]butanoic acid |
2171681-79-9 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1506608-50mg |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]butanoic acid |
2171681-79-9 | 50mg |
$2829.0 | 2023-09-27 |
2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidobutanoic acid 関連文献
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
2171681-79-9 (2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidobutanoic acid) 関連製品
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
